2-Imino-1'-methyl-2',4-dioxo-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile
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Overview
Description
2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting because of its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then undergo further transformations to yield the desired spirocyclic compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its indole nucleus allows it to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Lysergic acid diethylamide (LSD): A psychoactive compound with a different mechanism of action.
What sets 2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties not found in other indole derivatives.
Properties
Molecular Formula |
C15H9N5O2 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-amino-1'-methyl-2',4-dioxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H9N5O2/c1-20-9-5-3-2-4-8(9)15(12(20)22)13(6-16)10(18)19-11(21)14(13,15)7-17/h2-5H,1H3,(H2,18,19,21) |
InChI Key |
JZGSTRWUQIDVJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4(C3(C(=O)N=C4N)C#N)C#N |
Origin of Product |
United States |
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